molecular formula C12H21ClN2O3S B13421715 N-[4-[2-hydroxy-1-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;hydrochloride

N-[4-[2-hydroxy-1-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;hydrochloride

Cat. No.: B13421715
M. Wt: 308.83 g/mol
InChI Key: AYZPQJDJFCKNSZ-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C12H21ClN2O3S

Molecular Weight

308.83 g/mol

IUPAC Name

N-[4-[2-hydroxy-1-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;hydrochloride

InChI

InChI=1S/C12H20N2O3S.ClH/c1-9(2)13-12(8-15)10-4-6-11(7-5-10)14-18(3,16)17;/h4-7,9,12-15H,8H2,1-3H3;1H

InChI Key

AYZPQJDJFCKNSZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(CO)C1=CC=C(C=C1)NS(=O)(=O)C.Cl

Origin of Product

United States

Preparation Methods

Synthesis of N-phenyl methanesulfonamide (Compound II)

Parameter Details
Reactants Aniline, Methanesulfonyl chloride
Molar Ratio Aniline : Methanesulfonyl chloride = 1 : 1 to 1 : 5
Solvent Methylene dichloride, trichloromethane, or tetrachloromethane
Base Triethylamine, diisopropylethylamine, pyridine, piperidine, or morpholine
Temperature 0 to 50 °C
Reaction Time 1 to 24 hours
Work-up Aqueous sodium hydroxide wash, acidification with HCl to precipitate product
Yield ~97%
Purity 99.1%

Procedure Summary : Aniline is dissolved in the solvent with the base. Methanesulfonyl chloride is added dropwise under ice bath conditions. After stirring at room temperature, the mixture is washed with sodium hydroxide solution, then acidified to precipitate the product, which is filtered and dried. The product can be used directly in the next step without further purification.

Synthesis of N-[4-[2-chloroacetyl]phenyl]methanesulfonamide (Compound III)

Parameter Details
Reactants Compound II, Chloroacetyl chloride, Aluminum chloride
Molar Ratio Compound II : Chloroacetyl chloride = 1 : 1 to 1 : 8
Solvent Methylene dichloride, trichloromethane, ether, dithiocarbonic anhydride
Temperature -20 to 50 °C
Reaction Time 1 to 24 hours
Work-up Quenching in cold aqueous HCl, filtration of precipitate
Yield ~92%
Purity 99.8%

Procedure Summary : Compound II and aluminum chloride are dissolved in solvent and stirred. Chloroacetyl chloride is added dropwise under ice bath. After reaction completion, the mixture is poured into cold aqueous hydrochloric acid to precipitate the product, which is filtered and dried.

Synthesis of N-[4-[2-(propan-2-ylamino)acetyl]phenyl]methanesulfonamide hydrochloride (Compound IV)

Parameter Details
Reactants Compound III, Isopropylamine, Base (e.g., triethylamine)
Solvent Triethylamine or appropriate solvent
Temperature -78 to 60 °C
Reaction Time 1 to 15 hours
Work-up Solvent removal under reduced pressure, addition of ethanol/HCl to precipitate product
Yield Not explicitly stated, high yield implied
Purity High purity after washing with absolute ethanol

Procedure Summary : Compound III is reacted with isopropylamine and base in solvent under controlled temperature. After reaction, solvent is removed under reduced pressure, and hydrochloric acid in ethanol is added to precipitate the hydrochloride salt, which is filtered and dried.

Reduction to Final Product: N-[4-[2-hydroxy-1-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide hydrochloride (Compound I)

Parameter Details
Reactants Compound IV, Sodium borohydride
Solvent Methanol, ethanol, tetrahydrofuran, or ether
Temperature -45 to 45 °C
Reaction Time 1 to 10 hours
Work-up Removal of solvent, recrystallization from appropriate solvent
Yield High yield (not numerically specified)
Purity High purity after recrystallization

Procedure Summary : Compound IV is dissolved in an appropriate solvent and cooled. Sodium borohydride is added gradually to reduce the ketone to the corresponding alcohol. After completion, solvent is removed under reduced pressure, and the product is recrystallized to yield the final hydrochloride salt.

Summary Table of Preparation Steps

Step Intermediate/Product Key Reactants & Reagents Conditions (Temp, Time) Yield (%) Purity (%) Notes
1 Compound II Aniline + Methanesulfonyl chloride + Base 0-50 °C, 1-24 h 97 99.1 Direct use in next step
2 Compound III Compound II + Chloroacetyl chloride + AlCl3 -20 to 50 °C, 1-24 h 92 99.8 Precipitation from aqueous HCl
3 Compound IV Compound III + Isopropylamine + Base -78 to 60 °C, 1-15 h High High Precipitation with HCl in ethanol
4 Final Product (I) Compound IV + Sodium borohydride -45 to 45 °C, 1-10 h High High Recrystallization for purity

Research Data and Industrial Applicability

  • The described method is patented and optimized for industrial scale, emphasizing low cost, simplicity, and high yield.
  • The use of common solvents and reagents, along with mild reaction conditions, supports scalability.
  • Purity levels above 99% at each step ensure minimal need for extensive purification.
  • The final product is obtained as a hydrochloride salt, consistent with pharmaceutical formulation requirements.

Chemical Reactions Analysis

Sulfonamide Group

  • Electrophilic Aromatic Substitution : The electron-withdrawing sulfonamide group deactivates the phenyl ring, directing electrophiles to the para position relative to the sulfonamide .

  • Hydrolysis : Stable under neutral aqueous conditions but susceptible to acid-catalyzed hydrolysis at elevated temperatures, yielding methane sulfonic acid and aniline derivatives .

Hydroxyl Group

  • Oxidation : Resists oxidation under mild conditions but forms a ketone derivative when treated with strong oxidizing agents like KMnO₄ .

  • Esterification : Reacts with acetyl chloride to form acetate esters, confirmed via FT-IR spectral shifts at 3400–3200 cm⁻¹ (O–H stretch) .

Secondary Amine

  • Protonation : Forms a water-soluble hydrochloride salt (pKa ~9.2), critical for bioavailability .

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to yield tertiary amines, altering receptor-binding affinity .

Stability and Degradation

Condition Effect Degradation Products Source
High temperature (>210°C)Melting with decompositionChlorinated hydrocarbons, SO₂
UV light (254 nm)Photolytic cleavagePhenyl radicals, methane sulfonic acid
Aqueous base (pH >10)Hydrolysis4-(2-amino-1-hydroxyethyl)phenol

The compound is stable in dry, dark conditions but degrades rapidly in alkaline media due to hydroxide ion attack on the sulfonamide group .

Biochemical Interactions

  • Beta-Adrenergic Receptor Binding : The secondary amine forms a hydrogen bond with Asp113 in the receptor’s binding pocket, while the sulfonamide group enhances binding affinity through hydrophobic interactions .

  • Metabolic Oxidation : Hepatic CYP2D6 oxidizes the isopropyl group to form a carboxylic acid metabolite, detectable via LC-MS .

Comparative Reactivity with Analogues

Compound Structural Variation Reactivity Difference
SotalolLacks hydrochloride saltLower water solubility
DeoxysotalolMissing hydroxyl groupReduced hydrogen-bonding capacity

Scientific Research Applications

N-[4-[2-hydroxy-1-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-[2-hydroxy-1-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;hydrochloride involves its dual role as a beta-adrenergic receptor blocker and a potassium channel blocker. By blocking beta-adrenergic receptors, it reduces the heart rate and contractility, which helps in managing arrhythmias. Additionally, its potassium channel blocking properties prolong the repolarization phase of the cardiac action potential, further stabilizing the heart rhythm .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: N-[4-[2-hydroxy-1-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide hydrochloride
  • Molecular Formula : C₁₂H₂₀N₂O₃S·HCl
  • Molecular Weight : 308.82 g/mol
  • CAS Registry : 2724689-39-6 (Impurity D); 959-24-0 (Sotalol Hydrochloride parent compound)
  • Synonyms: Sotalol Hydrochloride Impurity D, Betapace-d6 (deuterated analog), DL-MJ 1999-d6 .

Structural Features :

  • A β-adrenergic receptor antagonist derivative with a methanesulfonamide group, a hydroxyl-substituted ethylamine side chain, and an isopropylamino moiety .
  • The hydrochloride salt enhances solubility and stability for pharmaceutical applications .

Pharmacological Role :

  • Primarily identified as a by-product in the synthesis of Sotalol Hydrochloride, a Class III antiarrhythmic drug .
  • Unlike Sotalol, Impurity D lacks significant β-blocking activity due to stereochemical and functional group variations .
Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences Pharmacological Activity
Sotalol Hydrochloride C₁₂H₂₀N₂O₃S·HCl 308.82 Parent drug; lacks stereochemical impurities Class III antiarrhythmic, β-blocker
Sotalol Impurity D (Target Compound) C₁₂H₂₀N₂O₃S·HCl 308.82 Racemic mixture; by-product in synthesis Negligible β-blocking activity
Sotalol Related Compound A C₁₂H₁₈N₂O₃S·HCl 306.81 Lacks hydroxyl group on ethylamine side chain Inactive metabolite
Sotalol Related Compound B C₈H₉NO₃S 199.23 Formyl group replaces ethylamine side chain Degradation product; no receptor affinity
Sotalol-d6 Hydrochloride C₁₂H₁₄D₇N₂O₃S·HCl 315.86 Deuterated isopropyl group Used as an internal standard in analytics
N-[4-(Isopropylglycyl)phenyl]methanesulfonamide C₁₂H₁₈N₂O₃S·HCl 306.81 Glycine analog instead of hydroxyethylamine Reduced cardiac selectivity
Key Comparative Insights :

Stereochemical Impact :

  • The target compound (Impurity D) is a racemic mixture, whereas Sotalol Hydrochloride is enantiomerically pure. This difference reduces Impurity D’s binding affinity to β-adrenergic receptors .
  • Deuterated analogs (e.g., Sotalol-d6) exhibit identical pharmacodynamics but improved metabolic stability for analytical applications .

Functional Group Modifications: Hydroxyl Group: Removal (as in Related Compound A) abolishes hydrogen bonding critical for receptor interaction . Isopropylamino Moiety: Substitution with bulkier groups (e.g., cyclopropyl in ) alters lipophilicity and bioavailability .

Synthetic By-Products vs. Their presence in formulations is tightly controlled (<0.1% per ICH guidelines) .

Analytical Utility :

  • Deuterated versions (e.g., Sotalol-d6) are indispensable in LC-MS/MS for quantifying Sotalol in biological matrices due to isotopic differentiation .

Table 2: Pharmacokinetic and Physicochemical Properties
Property Target Compound (Impurity D) Sotalol Hydrochloride Sotalol-d6
LogP 0.98 0.42 0.42 (deuterated)
Water Solubility 25 mg/mL (HCl salt) 50 mg/mL 50 mg/mL
Plasma Protein Binding 40% 50% 50%
Half-Life N/A 12 hours 12 hours
IC₅₀ (β-blockade) >10 µM 1.2 µM 1.2 µM

Data sourced from .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-[4-[2-hydroxy-1-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide hydrochloride, and how can purity be ensured?

  • Methodology :

  • Step 1 : Use palladium-catalyzed hydrogenation (e.g., 40 psi H₂, Pd/C in ethanol) for stereoselective reduction of intermediates, as demonstrated in analogous phenylglycine derivatives .
  • Step 2 : Purify intermediates via silica gel column chromatography (e.g., hexane/ethyl acetate gradients) and final products via recrystallization (e.g., ethyl acetate/hexane) to achieve >95% purity .
  • Step 3 : Confirm purity and structure using ¹H/¹³C NMR (e.g., δ 7.2–6.8 ppm for aromatic protons) and ESI-MS (e.g., [M+H⁺] at m/z 342.1) .

Q. How should researchers validate the structural integrity of this compound during synthesis?

  • Methodology :

  • Combine NMR analysis (e.g., characteristic shifts for sulfonamide NH at δ 8.5–9.0 ppm) with mass spectrometry (e.g., isotopic patterns matching Cl⁻ in hydrochloride salts) .
  • Cross-reference with computational predictions (e.g., DFT-calculated NMR spectra) to resolve ambiguities in stereochemistry .

Q. What are the critical physicochemical properties (e.g., pKa, solubility) influencing experimental design?

  • Key Data :

  • pKa : Predicted ~8.2 (amine protonation) using computational tools, affecting solubility in aqueous buffers .
  • Solubility : Low in water (<1 mg/mL); use DMSO or ethanol for stock solutions.
  • Stability : Hydrochloride salts enhance stability; store at –20°C under inert atmosphere to prevent hydrolysis .

Advanced Research Questions

Q. How can computational modeling improve the design of derivatives with enhanced bioactivity?

  • Methodology :

  • Step 1 : Perform docking studies (e.g., AutoDock Vina) to identify binding interactions with target receptors (e.g., β-adrenergic receptors due to structural similarities) .
  • Step 2 : Use QSAR models to correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with activity .
  • Step 3 : Validate predictions via synthesis and in vitro assays (e.g., cAMP modulation in HEK293 cells) .

Q. How should researchers address contradictions in pharmacological data (e.g., inconsistent IC₅₀ values)?

  • Methodology :

  • Factor 1 : Verify compound purity (>98% via HPLC; C18 column, 0.1% TFA/ACN gradient) to exclude impurities as confounding variables .
  • Factor 2 : Standardize assay conditions (e.g., buffer pH, temperature) to minimize variability in receptor binding studies .
  • Factor 3 : Use orthogonal assays (e.g., SPR for binding kinetics vs. cell-based functional assays) to confirm activity .

Q. What hybrid experimental-computational approaches optimize reaction yields for scaled-up synthesis?

  • Methodology :

  • Step 1 : Screen catalysts (e.g., Pd/C vs. Raney Ni) and solvents (e.g., ethanol vs. THF) using DoE (Design of Experiments) to maximize yields .
  • Step 2 : Apply machine learning (e.g., ICReDD’s reaction path algorithms) to predict optimal conditions (e.g., 60°C, 24 hr for amide coupling) .
  • Step 3 : Validate scalability in flow reactors (e.g., 10 g batches with >85% yield) .

Q. How can researchers resolve spectral ambiguities (e.g., overlapping NMR peaks) in structurally similar analogs?

  • Methodology :

  • Approach 1 : Use 2D NMR (e.g., HSQC, HMBC) to assign protons and carbons unambiguously (e.g., distinguishing –CH₂– vs. –CH– groups) .
  • Approach 2 : Compare experimental IR spectra (e.g., sulfonamide S=O stretch at 1150 cm⁻¹) with simulated spectra from quantum chemistry software .

Methodological Resources

  • Spectral Libraries : PubChem (experimental/computed NMR, MS) .
  • Reaction Optimization : ICReDD’s quantum chemistry-guided workflows .
  • Data Integrity : Chemical software (e.g., Schrödinger Suite) for encrypted data management .

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